Montelukast acyl-b-D-glucuronide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H44ClNO9S/c1-40(2,50)30-9-4-3-7-25(30)13-17-32(27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(42)21-31(26)43-29)53-23-41(18-19-41)22-33(44)51-39-36(47)34(45)35(46)37(52-39)38(48)49/h3-12,14-16,20-21,32,34-37,39,45-47,50H,13,17-19,22-23H2,1-2H3,(H,48,49)/b15-10+/t32-,34+,35+,36-,37+,39-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJRVQZUUOADNS-IIHPLMAZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)OC6C(C(C(C(O6)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H44ClNO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188717-17-1 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(1-((((1R)-1-(3-((1E)-2-(7-chloro-2-quinolinyl)ethenyl)phenyl)-3-(2-(1-hydroxy-1-methylethyl)phenyl)propyl)thio)methyl)cyclopropaneacetate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188717171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-GLUCOPYRANURONIC ACID, 1-(1-((((1R)-1-(3-((1E)-2-(7-CHLORO-2-QUINOLINYL)ETHENYL)PHENYL)-3-(2-(1-HYDROXY-1-METHYLETHYL)PHENYL)PROPYL)THIO)METHYL)CYCLOPROPANEACETATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YDA2Y2Q9BX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enzymatic Formation and Pathways of Montelukast Acyl β D Glucuronide
Role of Uridine (B1682114) 5′-Diphosphate Glucuronic Acid (UDPGA)
The enzymatic activity of UGTs is entirely dependent on the presence of a specific cofactor, Uridine 5′-diphosphate glucuronic acid (UDPGA). nih.govwikipedia.org This high-energy molecule provides the glucuronic acid moiety that is transferred to the substrate, in this case, montelukast (B128269). wikipedia.org The reaction, known as glucuronidation, involves the transfer of the glucuronic acid component from UDPGA to a molecule containing an oxygen, nitrogen, sulfur, or carboxyl functional group. wikipedia.org
In the context of montelukast, its carboxylic acid group serves as the site for glucuronidation. nih.gov The formation of montelukast acyl-β-D-glucuronide is demonstrably dependent on the presence of UDPGA in the incubation medium. nih.govnih.gov Control experiments conducted without UDPGA show no formation of the glucuronide metabolite, confirming its essential role as the donor of the glucuronic acid moiety in the reaction catalyzed by UGT1A3. nih.gov
Metabolite Characterization and Structural Elucidation Research
Structural Identification of Montelukast (B128269) Acyl-β-D-Glucuronide (M1)
Montelukast acyl-β-D-glucuronide, designated as metabolite M1, is a significant product of montelukast's phase II metabolism. nih.govnih.govmdpi.com Its structural identification has been accomplished through a combination of advanced analytical techniques.
The primary method for characterization involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov In these studies, the M1 metabolite observed in human liver microsomes (HLMs) incubated with montelukast and uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) exhibited a mass-to-charge ratio (m/z) of 762.19. nih.gov This observation was consistent with the addition of a glucuronic acid moiety to the parent montelukast molecule. The identity of M1 as Montelukast acyl-β-D-glucuronide was definitively confirmed by comparing its retention time and MS/MS fragmentation pattern with a synthetically created standard. nih.gov
Further structural details are available from chemical databases. The molecular formula for Montelukast acyl-β-D-glucuronide is cited as C41H44ClNO9S, with a molecular weight of approximately 762.3 g/mol . nih.govpharmaffiliates.comscbt.com The systematic IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid. nih.gov This name precisely describes the stereochemistry and the ester linkage between the carboxylic acid group of montelukast and the C1 hydroxyl group of glucuronic acid.
Table 1: Chemical Identifiers for Montelukast Acyl-β-D-Glucuronide
| Identifier | Value | Source |
|---|---|---|
| Molecular Formula | C41H44ClNO9S | nih.govpharmaffiliates.comscbt.com |
| Molecular Weight | 762.3 g/mol | nih.gov |
| CAS Number | 188717-17-1 | nih.gov |
| Systematic Name | (2S,3S,4S,5R,6S)-6-[2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | nih.gov |
Elucidation of Other Glucuronide Metabolites (e.g., Ether-Glucuronide/M-glucuronide)
In addition to the major acyl glucuronide (M1), in vitro studies have identified a minor glucuronide metabolite of montelukast, referred to as M-glucuronide. nih.govmdpi.com This metabolite also displays a mass-to-charge ratio (m/z) of 762.19, identical to M1, but has a different retention time during chromatographic separation, appearing at 3.8 minutes compared to 3.3 minutes for M1. nih.gov This suggests it is an isomer of M1.
The formation of this minor metabolite has been proposed to be an ether-glucuronide. nih.gov This type of glucuronide would involve the conjugation of glucuronic acid to a hydroxyl group on the montelukast molecule, rather than the carboxylic acid group. Research indicates that both the major acyl glucuronide (M1) and the minor M-glucuronide are exclusively formed by the enzyme UGT1A3. nih.govnih.gov While M1 is the predominant form, the identification of an ether-glucuronide highlights the multiple pathways involved in montelukast's glucuronidation.
It is important to note that the term "ether glucuronide" can also refer to conjugates formed with other drug molecules at hydroxyl positions. For instance, the metabolism of other compounds, such as BMS690514, also results in the formation of ether glucuronide conjugates. nih.gov
Methodologies for Investigating Acyl Glucuronide Isomerization (Acyl Migration)
A critical aspect of acyl glucuronide research is their inherent chemical instability, which can lead to intramolecular rearrangement, a process known as acyl migration or isomerization. nih.gov This process involves the transfer of the acyl group (the drug molecule) from the C1 position of the glucuronic acid to other hydroxyl groups on the sugar ring, typically at the C2, C3, or C4 positions. nih.govcurrentseparations.com
Several methodologies have been developed to investigate this phenomenon:
LC-MS/MS Analysis: This is a cornerstone technique for monitoring acyl migration. researchgate.net By separating the different isomers chromatographically and analyzing their mass spectra, researchers can track the disappearance of the initial 1-O-β-acyl glucuronide and the appearance of its isomers over time. currentseparations.comresearchgate.net A generic LC-MS/MS method often employs a gradient elution to achieve separation of the isomers. currentseparations.com
Highly Selected Reaction Monitoring (SRM): This mass spectrometry technique can be optimized to differentiate between the 1-O-β-acyl glucuronide and its migration isomers without requiring extensive chromatographic separation. nih.gov This can significantly improve sample throughput. nih.gov
β-Glucuronidase Hydrolysis: The 1-O-β-acyl glucuronide isomer is uniquely sensitive to hydrolysis by the enzyme β-glucuronidase. currentseparations.comresearchgate.net By treating a sample with this enzyme and observing the disappearance of a specific peak, that peak can be positively identified as the 1-O-β-acyl glucuronide. currentseparations.com
In Vitro Assessment of Acyl Glucuronide Stability and Reactivity
The stability and reactivity of acyl glucuronides are crucial factors in drug development, as their reactivity has been linked to potential toxicity. nih.govnih.gov In vitro assays are essential tools for assessing these properties early in the drug discovery process. researchgate.neth1.co
A common approach involves incubating the acyl glucuronide in a buffered solution (e.g., phosphate buffer at pH 7.4) at a physiological temperature (37°C) and monitoring its degradation over time. nih.govresearchgate.net The rate of disappearance of the parent 1-O-β-acyl glucuronide is used to determine its half-life, which serves as an index of its stability and reactivity. researchgate.net
More rapid screening methods have also been developed. One such method measures the migration rate of the acyl glucuronide, which has been shown to correlate well with the half-life. researchgate.netnih.gov This approach avoids the need for synthesizing authentic standards of the 1-O-β-glucuronide, making it suitable for early-stage drug discovery. researchgate.neth1.conih.gov A proposed guideline suggests that a migration rate of less than 10% is considered safe, while a rate greater than 20% indicates a potential for reactivity. h1.co
Another method to assess reactivity is to measure the covalent binding of the acyl glucuronide to proteins, such as human serum albumin. researchgate.net This is done by incubating the acyl glucuronide with the protein, followed by extensive washing and then quantification of the drug that has become irreversibly bound. researchgate.net
Table 2: In Vitro Methods for Acyl Glucuronide Stability and Reactivity
| Method | Principle | Key Measurement |
|---|---|---|
| Incubation and LC-MS/MS | Monitor the degradation of the 1-O-β isomer in a physiological buffer over time. | Half-life of the 1-O-β-acyl glucuronide. researchgate.net |
| Migration Rate Assay | Measure the rate of conversion of the 1-O-β isomer to its other isomers. | Percentage of migration. researchgate.neth1.co |
| Covalent Binding Assay | Quantify the amount of drug that irreversibly binds to a protein after incubation. | Amount of released aglycone after hydrolysis of the protein pellet. researchgate.net |
Analytical Methodologies for Quantifying and Characterizing Montelukast Acyl β D Glucuronide
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) stands as the foremost analytical tool for the analysis of drug metabolites in complex biological samples. This technique offers unparalleled sensitivity and selectivity, which are essential for distinguishing and quantifying metabolites like Montelukast (B128269) acyl-β-D-glucuronide, often present at low concentrations within intricate biological matrices. The development of robust LC-MS/MS methods involves meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters to achieve reliable and reproducible results.
Quantitative Analysis of Montelukast Acyl-β-D-Glucuronide in Biological Matrices for Research Purposes
For research purposes, precise quantification of Montelukast acyl-β-D-glucuronide is critical for understanding the metabolic profile of the parent drug. Validated LC-MS/MS methods are employed to measure the formation of this metabolite in various in vitro and in vivo systems, such as human liver microsomes (HLMs). In these studies, the rate of glucuronide formation can be determined by incubating Montelukast with HLMs and the cofactor UDPGA over a specific time period.
The quantification of the formed Montelukast acyl-β-D-glucuronide is typically achieved by using an authentic chemical standard to generate a calibration curve. The validation of these quantitative methods is rigorous, encompassing assessments of linearity, precision, accuracy, recovery, and matrix effects to ensure the data is reliable. For instance, a validated method for the parent compound, Montelukast, in human plasma demonstrated excellent linearity over a wide concentration range, with high precision and accuracy. Such validation ensures that the method can be successfully applied to bioequivalence or metabolic studies.
This table is based on a validated method for the parent compound Montelukast, illustrating typical parameters for LC-MS/MS assays in biological matrices.
Chromatographic Separation Techniques for Montelukast Metabolites and Isomers
The chromatographic separation is a critical component of the LC-MS/MS method, responsible for resolving the analyte of interest from the parent drug, other metabolites, isomers, and endogenous matrix components. Given that Montelukast possesses a chiral center, the separation of its enantiomers is a significant consideration in analytical methods.
Normal-phase high-performance liquid chromatography (NP-HPLC) using chiral columns, such as the Daicel Chiralpak® AD-H, has proven effective for separating Montelukast from its S-enantiomer and other related isomers. The mobile phase composition is carefully optimized to achieve baseline separation; common solvent systems include mixtures of n-hexane, isopropanol, ethanol, and additives like trifluoroacetic acid (TFA) and diethylamine (DEA). These additives play a crucial role in improving peak shape and column efficiency. Supercritical Fluid Chromatography (SFC) has also been utilized as a rapid technique for the isolation and characterization of the S-isomer of Montelukast. For general impurity profiling and analysis in plasma, reversed-phase columns like C8 or C18 are commonly used.
Table 2: Comparison of Chromatographic Systems for the Separation of Montelukast and Its Isomers
| Technique | Column Type | Mobile Phase Composition | Application |
|---|---|---|---|
| NP-HPLC | Daicel Chiralpak® AD-H | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1, v/v) | Simultaneous determination of Montelukast S-enantiomer and other isomers in bulk drug. |
| NP-HPLC | USP L51 packing material | n-hexane, ethanol, and propionic acid solvent mixture | Separation and quantitative estimation of the S-enantiomer in drug substance and tablets. |
| SFC | Chiralpak AS-H | Supercritical CO₂ and 2-Propanol (85:15) | Isolation and characterization of the S-enantiomer. |
| RP-HPLC | C18 | Acetonitrile: 1 mM sodium acetate (pH 6.3) (90:10, v/v) | Determination of Montelukast in human plasma. |
Application of Tandem Mass Spectrometry for Structural Confirmation and Differentiation of Glucuronide Isomers
Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of metabolites. By selecting the precursor ion (the molecular ion of the metabolite) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern (product ions) is generated, which serves as a molecular fingerprint. This process, often performed in multiple reaction monitoring (MRM) mode, provides exceptional selectivity and sensitivity for quantification.
For Montelukast, the protonated molecule [M+H]⁺ is typically monitored. A specific method detected Montelukast at the mass transition m/z 586.2→568.2. The deuterated internal standard, Montelukast-d6, was monitored at m/z 592.3→574.2.
A significant challenge with acyl glucuronides is the potential for intramolecular acyl migration, leading to the formation of various positional isomers (β-1, C-2, C-3, and C-4 isomers). These isomers have the same mass and often similar chromatographic properties, making them difficult to distinguish. Tandem mass spectrometry, particularly through energy-resolved CID experiments, can be a powerful tool for this purpose. Although demonstrated for other glucuronide isomers, the principle holds that different isomers may exhibit distinct fragmentation efficiencies at varying collision energies. For example, the stability of the glycosidic bond can differ between isomers, leading to variations in the intensity of the neutral loss of the glucuronic acid moiety upon fragmentation. This allows for the differentiation and even relative quantification of isomers within a mixture.
Table 3: Mass Spectrometric Parameters for Montelukast Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| Montelukast | 586.2 | 568.2 | Positive ESI (MRM) |
| Montelukast-d6 (IS) | 592.3 | 574.2 | Positive ESI (MRM) |
Data from a validated LC-ESI-MS/MS method for quantification in human plasma.
Preclinical and in Vitro Investigation of Montelukast Acyl β D Glucuronide Metabolism
Utilization of Human Liver Microsomes and Other Subcellular Fractions in Metabolism Studies
Human liver microsomes (HLMs) are a primary in vitro tool for investigating the metabolism of drugs, including the formation of montelukast (B128269) acyl-β-D-glucuronide. nih.govnih.gov HLMs are vesicles of the endoplasmic reticulum and contain a high concentration of drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation reactions.
In studies with HLMs, the formation of montelukast acyl-β-D-glucuronide is dependent on several factors, including incubation time, protein concentration, and the presence of the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA). nih.gov Research has confirmed that UGT-mediated conjugation occurs at the carboxylic acid moiety of the montelukast molecule. nih.gov
While HLMs are a cornerstone for studying phase II metabolism, other subcellular fractions can also provide valuable insights. The liver S9 fraction, which contains both microsomal and cytosolic enzymes, offers a more comprehensive metabolic profile by incorporating the activities of enzymes such as sulfotransferases and glutathione (B108866) transferases in addition to UGTs and cytochrome P450s. uni-regensburg.de Although specific studies on montelukast acyl-β-D-glucuronide formation using the S9 fraction are not extensively detailed in the available literature, its use is a standard approach in drug metabolism research to gain a broader understanding of a compound's metabolic fate.
The following table summarizes findings from studies utilizing human liver microsomes for montelukast glucuronidation:
| Parameter | Finding | Reference |
| Metabolite Identified | Montelukast acyl-β-D-glucuronide (major glucuronide metabolite) | nih.gov |
| Enzyme Family | Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | nih.gov |
| Cofactor Dependency | Uridine 5'-diphospho-glucuronic acid (UDPGA) | nih.gov |
| Linearity Conditions | Linear formation up to 30 minutes of incubation and 0.25 mg/ml microsomal protein concentration | nih.gov |
Application of Recombinant UGTs and Human Hepatocytes for Mechanistic Studies
To pinpoint the specific enzymes responsible for montelukast's direct glucuronidation, researchers have employed recombinant human UGTs. These are individual UGT isoforms expressed in cell lines, allowing for the study of each enzyme's contribution in isolation. nih.gov
Incubations of montelukast with a panel of thirteen different expressed human UGTs revealed that UGT1A3 is the primary enzyme responsible for the formation of montelukast acyl-β-D-glucuronide. nih.govmdpi.com This isoform exclusively catalyzed the formation of this metabolite, providing a clear mechanistic insight into the glucuronidation pathway. nih.gov
The table below details the recombinant UGT isoforms investigated for their role in montelukast glucuronidation:
| Recombinant UGT Isoform | Activity towards Montelukast Glucuronidation | Reference |
| UGT1A1 | Not specified as a major contributor | nih.gov |
| UGT1A3 | Exclusively formed montelukast acyl-β-D-glucuronide | nih.gov |
| UGT1A4 | Not specified as a major contributor | nih.gov |
| UGT1A6 | Not specified as a major contributor | nih.gov |
| UGT1A7 | Not specified as a major contributor | nih.gov |
| UGT1A8 | Not specified as a major contributor | nih.gov |
| UGT1A9 | Not specified as a major contributor | nih.gov |
| UGT1A10 | Not specified as a major contributor | nih.gov |
| UGT2B4 | Not specified as a major contributor | nih.gov |
| UGT2B7 | Not specified as a major contributor | nih.gov |
| UGT2B10 | Not specified as a major contributor | nih.gov |
| UGT2B15 | Not specified as a major contributor | nih.gov |
| UGT2B17 | Not specified as a major contributor | nih.gov |
Optimized Incubation Conditions for Studying Glucuronidation Enzymology
To obtain reliable and reproducible data from in vitro glucuronidation assays, the incubation conditions must be carefully optimized. For the study of montelukast acyl-β-D-glucuronide formation in human liver microsomes, specific conditions have been established to ensure linear reaction rates with respect to time and protein concentration. nih.gov
A typical incubation mixture includes the substrate (montelukast), the enzyme source (HLMs), and a buffer system to maintain a physiological pH. nih.gov The reaction is initiated by the addition of the essential cofactor, UDPGA. To ensure the accessibility of the UGT enzymes within the microsomal vesicles, a permeabilizing agent such as alamethicin (B1591596) is often included. nih.gov
The following table outlines the optimized incubation conditions for studying montelukast glucuronidation in human liver microsomes:
| Component/Condition | Optimized Value/Concentration | Reference |
| Enzyme Source | Human Liver Microsomes (HLMs) | nih.gov |
| HLM Concentration | 0.25 mg protein/mL | nih.gov |
| Substrate Concentration | Variable (e.g., 1 µM for screening, 0.05–25 µM for kinetics) | nih.gov |
| Buffer | 0.1 M Tris-HCl, pH 7.4 | nih.gov |
| Cofactor (UDPGA) | 5 mM | nih.gov |
| Magnesium Chloride (MgCl2) | 5 mM | nih.gov |
| Permeabilizing Agent | Alamethicin (50 µg/mg protein) | nih.gov |
| Incubation Temperature | 37°C | nih.gov |
| Incubation Time | 30 minutes (for linear rate determination) | nih.gov |
Interspecies Comparative Metabolic Studies of Glucuronides (General Principles and Relevance)
Interspecies differences in drug metabolism are a critical consideration in preclinical drug development. The profile of metabolites and the activity of metabolizing enzymes can vary significantly between humans and common laboratory animal species. nih.gov This is particularly true for glucuronidation, where the expression and substrate specificity of UGT enzymes can differ substantially. nih.gov
The primary goal of interspecies comparative studies is to identify an animal model that most closely mimics human metabolism, thereby providing a more reliable prediction of a drug's pharmacokinetics and safety in humans. nih.gov For glucuronidation, studies have shown that for certain substrates, the pig and monkey can show similarities to humans, while for others, the dog may be a more appropriate model. nih.gov For example, in the case of resveratrol (B1683913) glucuronidation, the dog was found to be the animal model that most closely represented the human metabolic profile. pharmgkb.org Conversely, rodents often exhibit different patterns of glucuronidation compared to humans. pharmgkb.org
While specific comparative metabolic studies for montelukast acyl-β-D-glucuronide across different species are not extensively documented in the provided literature, the general principles of interspecies differences in glucuronidation highlight the necessity of such investigations. A study on montelukast did note that single-dose rifampicin, an OATP inhibitor, decreased montelukast clearance in both rats and monkeys, suggesting some overlap in transport mechanisms. nih.gov However, a comprehensive understanding of the interspecies variability in montelukast glucuronidation would require direct comparison of metabolite formation in liver microsomes or hepatocytes from humans and various animal species. Such studies are essential to validate the use of animal models in the preclinical assessment of montelukast.
Advanced Research Perspectives on Montelukast Acyl β D Glucuronide in Metabolic and Interaction Studies
Significance of Acyl Glucuronide Reactivity and Stability in Drug Metabolism Research
Acyl glucuronides, the metabolic products of drugs containing carboxylic acid groups, are a subject of considerable interest in the pharmaceutical industry due to their biochemical reactivity and potential implications for drug safety. nih.govnih.gov Unlike other glucuronide conjugates, such as those formed with phenolic groups which are generally stable, acyl glucuronides are chemically reactive esters. researchgate.netliverpool.ac.uk Their instability can lead to several reactions within the body, including hydrolysis back to the parent drug and intramolecular rearrangement. researchgate.nettandfonline.com
The stability of these metabolites is influenced by various factors, including pH, temperature, and the chemical nature of the parent drug molecule (the aglycone). researchgate.net This reactivity has been linked to adverse drug reactions for some carboxylic acid-containing drugs, making the study of their acyl glucuronide metabolites a critical aspect of drug development and safety assessment. liverpool.ac.uknih.gov The concern is that these reactive metabolites can covalently bind to proteins, potentially leading to toxicity. researchgate.netnih.gov
A key feature of acyl glucuronide reactivity is their propensity to undergo intramolecular acyl migration. researchgate.nettandfonline.com The initially formed 1-O-acyl-β-D-glucuronide, which is the direct product of metabolism by UDP-glucuronosyltransferase (UGT) enzymes, is chemically unstable at physiological pH. currentseparations.com The acyl group can migrate from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups. nih.govcurrentseparations.com
This process, known as isomerization, results in the formation of positional isomers (2-, 3-, and 4-O-acyl-glucuronides). tandfonline.com These isomers are generally more stable than the parent 1-O-acyl conjugate but are not substrates for β-glucuronidase, an enzyme that can hydrolyze the 1-O-acyl glucuronide back to the parent drug. tandfonline.com The rate of this acyl migration can be a predictor of the reactivity of the acyl glucuronide. nih.gov This intramolecular migration is considered the predominant pathway of degradation due to favorable entropic factors. tandfonline.com
The chemical reactivity of acyl glucuronides has significant implications for understanding their disposition in the body. nih.gov The formation of isomers through acyl migration complicates the pharmacokinetic analysis of these metabolites. nih.gov Furthermore, the potential for covalent binding to proteins can alter the distribution and elimination of the drug and its metabolites. nih.govingentaconnect.com
The disposition of acyl glucuronides is also influenced by carrier-mediated transport processes, as their polarity requires transporters for movement across cell membranes. ingentaconnect.comfrontiersin.org This can lead to significant concentration gradients between the blood, liver cells, and bile. ingentaconnect.com Therefore, a comprehensive understanding of a drug's disposition requires not only the characterization of the formation of the acyl glucuronide but also its subsequent chemical reactions and transport, as these factors can impact both the efficacy and potential toxicity of the parent drug. nih.govingentaconnect.com
Role in Overall Drug Clearance and Disposition Investigations
Investigations into the pharmacokinetics of montelukast (B128269) have revealed substantial interindividual variability in the plasma concentrations of both the parent drug and its metabolites, including the acyl-glucuronide. nih.gov This variability highlights the importance of understanding the factors that influence the formation and clearance of this metabolite. Genetic variations in the UGT enzymes responsible for its formation, such as UGT1A3, have been shown to play a significant role in the pharmacokinetics of montelukast. nih.gov
Table 1: Metabolites of Montelukast
| Metabolite ID | Metabolite Name |
|---|---|
| M1 | Montelukast acyl-β-D-glucuronide |
| M2 | Montelukast sulfoxide |
| M3 | 25-hydroxy montelukast |
| M4 | Montelukast dicarboxylic acid |
| M5a | 21(R)-hydroxy montelukast |
| M5b | 21(S)-hydroxy montelukast |
| M6 | 36-hydroxy montelukast or 1,2 diol montelukast |
Data sourced from Balani et al., 1997 as cited in nih.gov
Research on Acyl Glucuronides in Enzyme Inhibition and Induction Phenomena
Acyl glucuronides have been identified as mediators of clinically relevant drug-drug interactions (DDIs) through the inhibition of drug-metabolizing enzymes. hyphadiscovery.com The acyl glucuronides of drugs like gemfibrozil (B1671426) and clopidogrel (B1663587) are known to be potent, mechanism-based inactivators of cytochrome P450 2C8 (CYP2C8). nih.govnih.gov This has prompted research into the potential of other acyl glucuronides, including that of montelukast, to cause similar interactions.
The mechanism-based inactivation of CYP2C8 by certain acyl glucuronides is a significant concern in clinical practice. nih.gov For instance, gemfibrozil acyl glucuronide is known to cause time-dependent inhibition of CYP2C8, leading to clinically important DDIs with drugs that are metabolized by this enzyme. nih.govnih.gov The inactivation process can involve the formation of a covalent adduct between the metabolite and the enzyme, leading to irreversible inhibition. nih.gov In the case of clopidogrel acyl glucuronide, it has been shown to inactivate CYP2C8, and this effect can be reduced by the presence of a competitive inhibitor of CYP2C8 like montelukast. nih.gov
Due to its primary metabolism by CYP2C8, montelukast itself has been proposed as a sensitive in vivo probe for studying the activity of this enzyme. nih.govhelsinki.fi The interaction between gemfibrozil and montelukast, where gemfibrozil markedly increases plasma concentrations of montelukast, has highlighted the major role of CYP2C8 in montelukast clearance. nih.gov Studies investigating the effects of inhibitors on montelukast metabolism provide valuable insights into potential DDIs. For example, while the potent CYP3A inhibitor itraconazole (B105839) did not significantly affect montelukast disposition, clarithromycin, another CYP3A4 inhibitor, was found to increase montelukast exposure, suggesting the involvement of other mechanisms beyond direct CYP inhibition. nih.govresearchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Candesartan cilexetil |
| Cannabidiol |
| Capecitabine |
| Captopril |
| Carbamazepine |
| Carbimazole |
| Cerivastatin |
| Certolizumab pegol |
| Chloroquine |
| Chlorpropamide |
| Chlorzoxazone |
| Cimetidine |
| Cinnarizine |
| Clarithromycin |
| Clopidogrel |
| Clopidogrel acyl glucuronide |
| Desvenlafaxine |
| Deuruxolitinib |
| Deutivacaftor |
| Dexamethasone |
| Dexibuprofen |
| Dextromethorphan |
| Diclofenac |
| Encorafenib |
| Enzalutamide |
| Epcoritamab |
| Epinephrine |
| Eprosartan |
| Erdafitinib |
| Ergotamine |
| Estradiol-17-G |
| Ezetimibe-G |
| Febuxostat |
| Fenoprofen |
| Fluconazole |
| Furosemide |
| Gemfibrozil |
| Gemfibrozil acyl glucuronide |
| Ibuprofen |
| Itraconazole |
| Ketoprofen |
| Montelukast |
| Montelukast acyl-β-D-glucuronide |
| Montelukast dicarboxylic acid |
| Montelukast sulfoxide |
| MPA-G |
| Naproxen |
| Repaglinide |
| Rifampicin |
| Rivaroxaban |
| Sorafenib-G |
| Suprofen |
| Telmisartan-G |
| Tolmetin |
| Zafirlukast |
| Zomepirac |
| 21(R)-hydroxy montelukast |
| 21(S)-hydroxy montelukast |
| 25-hydroxy montelukast |
Q & A
Q. What analytical methodologies are recommended for quantifying montelukast acyl-β-D-glucuronide in biological matrices?
Methodology : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Sample preparation must account for the metabolite’s instability:
- Stability precautions : Maintain pH ≤ 7.4 during extraction, store samples at -80°C to minimize hydrolysis, and avoid freeze-thaw cycles .
- Chromatographic separation : Use reverse-phase columns (e.g., C18) with mobile phases optimized for polar glucuronides. Reference standards (e.g., Santa Cruz Biotechnology Catalog #sc-286312) should be validated against pharmacopeial guidelines .
Q. How does pH and temperature influence the stability of montelukast acyl-β-D-glucuronide during experimental workflows?
Methodology : Stability studies should include:
- pH-dependent hydrolysis : Conduct kinetic assays at physiological (pH 7.4) and acidic (pH 4.0) conditions to quantify hydrolysis rates.
- Temperature effects : Compare degradation rates at 4°C, 25°C, and 37°C. For example, hydrolysis half-life decreases significantly at 37°C, necessitating rapid processing .
- Intramolecular acyl migration : Monitor isomer formation via UV spectral shifts (e.g., 405–422 nm) .
Q. What are the primary metabolic pathways and enzymes involved in montelukast acyl-β-D-glucuronide formation?
Methodology :
- In vitro systems : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferases (UGTs) to identify isoform-specific activity (e.g., UGT1A3, UGT2B7).
- Kinetic parameters : Determine and using substrate depletion assays with NADPH cofactors. Control for nonspecific binding (e.g., 5–10% in HLMs) .
Advanced Research Questions
Q. How do experimental conditions (e.g., enzyme source, protein concentration) affect CYP2C8 inactivation by montelukast acyl-β-D-glucuronide?
Methodology :
- Enzyme source variability : Compare recombinant systems (e.g., CYP2C8 Supersomes vs. Bactosomes). For instance, Supersomes may show 54–72% inactivation variability between lots, while Bactosomes exhibit consistent (14 µM) and (0.054 min) .
- Protein binding adjustments : Add 0.1% bovine serum albumin (BSA) to reduce nonspecific binding, though this had minimal impact in Supersomes .
Q. What mechanistic insights explain the time-dependent inactivation (TDI) of CYP2C8 by montelukast acyl-β-D-glucuronide?
Methodology :
- Binding affinity studies : Use spectral dissociation constants () to compare inhibitor affinity. Bactosomes show higher affinity ( µM) than Supersomes ( µM) .
- Metabolic intermediate complex (MIC) formation : Preincubate with NADPH and monitor irreversible inhibition via activity loss (e.g., 72% inhibition in HLMs after 30 minutes) .
Q. How can contradictory data on neuropsychiatric effects of montelukast metabolites be reconciled in preclinical models?
Methodology :
- Retrospective vs. prospective studies : Retrospective analyses (e.g., Glockler-Lauf 2019 vs. Ali 2015) may conflict due to confounding variables (e.g., prescription patterns). Use in vitro blood-brain barrier models to assess acyl glucuronide penetration and neuroinflammatory markers (e.g., TNF-α) .
Q. What strategies mitigate experimental artifacts when studying acyl glucuronide-protein adducts?
Methodology :
- Adduct detection : Use Western blotting with anti-adduct antibodies or ELISA for quantification.
- Control for hydrolysis : Include hydrolysis-resistant analogs (e.g., isotopically labeled internal standards) .
Data Contradiction Analysis
Q. Why do recombinant CYP2C8 systems (Supersomes vs. Bactosomes) yield divergent inactivation results?
Resolution :
- Enzyme lipid environment : Bactosomes (membrane-bound CYP2C8) better replicate in vivo conditions than Supersomes (lipid-reconstituted).
- Lot-to-lot variability : Supersome lots (e.g., 7053001 vs. 5057003) differ in lipid content, affecting inhibitor access .
Q. How does parent drug presence (montelukast) influence CYP2C8 inactivation by its acyl glucuronide?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
